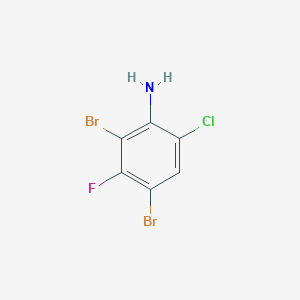

6-Chloro-2,4-dibromo-3-fluoroaniline

Description

Significance of Polyhalogenated Anilines in Contemporary Chemical Science

Polyhalogenated anilines are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. Their utility stems from the unique electronic and steric effects imparted by the halogen atoms, which can direct the course of chemical reactions and stabilize intermediates. In medicinal chemistry, the incorporation of multiple halogens into an aniline (B41778) structure can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and bioavailability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding and crystal engineering.

In materials science, polyhalogenated anilines are utilized in the synthesis of specialty polymers and dyes. The presence of halogens can improve the thermal stability and flame-retardant properties of polymers. Additionally, the electronic properties of these compounds make them interesting candidates for applications in organic electronics.

Contextualization of 6-Chloro-2,4-dibromo-3-fluoroaniline within Multi-Halogenated Aromatic Systems

This compound is a prime example of a multi-halogenated aromatic system, featuring four different substituents on the benzene (B151609) ring: an amino group, a chlorine atom, two bromine atoms, and a fluorine atom. This complex substitution pattern leads to a molecule with a unique set of properties. The PubChem database lists a compound with the same molecular formula and connectivity, "2,4-Dibromo-3-chloro-6-fluoroaniline," under the Chemical Identifier (CID) 26599148.

The physical and chemical characteristics of this compound are dictated by the interplay of the electronic effects of the halogens and the amino group. The amino group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The specific arrangement of these substituents in this compound would result in a complex reactivity profile.

Table 1: Physicochemical Properties of Halogenated Anilines

| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) |

| Aniline | C₆H₇N | 93.13 g/mol | 0.9 |

| 4-Chloroaniline | C₆H₆ClN | 127.57 g/mol | 1.89 |

| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 g/mol | 2.94 |

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.46 g/mol | 3.69 |

| This compound | C₆H₃Br₂ClFN | 307.35 g/mol | 4.2 (Approx.) |

Note: The LogP value for this compound is an approximation based on the values of similar compounds.

Current Research Landscape and Gaps in Halogenated Aniline Chemistry

The current research on halogenated anilines is vibrant and multifaceted. Significant efforts are being directed towards the development of novel synthetic methodologies for their preparation, with a focus on regioselectivity and efficiency. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of complex aniline derivatives. acs.org

Theoretical and spectroscopic studies are also contributing to a deeper understanding of the structure-property relationships in these molecules. Computational chemistry is being used to predict the reactivity, electronic properties, and spectroscopic signatures of halogenated anilines, guiding experimental work. bohrium.com

Despite these advances, there are notable gaps in the research landscape. A significant challenge lies in the selective synthesis of polysubstituted anilines with a specific arrangement of different halogens. nih.gov Many of the existing methods lack the desired level of control, leading to mixtures of isomers that are difficult to separate.

Furthermore, while the applications of simpler halogenated anilines are well-documented, the potential of highly substituted and multi-halogenated compounds like this compound remains largely unexplored. There is a clear need for further research to synthesize this and similar compounds and to evaluate their properties and potential applications in areas such as medicinal chemistry and materials science. The lack of detailed experimental data for this compound highlights a specific gap in the current body of scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-chloro-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZBMGBSBYNNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2,4 Dibromo 3 Fluoroaniline and Analogous Structures

Regioselective Halogenation Approaches

A plausible and commonly employed strategy for the synthesis of polyhalogenated anilines involves a multi-step approach, starting from a less substituted aniline (B41778) and sequentially introducing the desired halogen atoms. The order of these halogenation steps is critical for achieving the correct substitution pattern due to the interplay of the directing effects of the substituents present at each stage.

A potential synthetic route to 6-chloro-2,4-dibromo-3-fluoroaniline could commence with 3-fluoroaniline (B1664137). The strongly activating amino group directs electrophilic substitution primarily to the ortho and para positions. ijrar.org

Proposed Multi-Step Synthesis:

Initial Bromination of 3-Fluoroaniline: The first bromination of 3-fluoroaniline would be expected to yield a mixture of isomers, with the major products being 2-bromo-3-fluoroaniline (B56032) and 4-bromo-3-fluoroaniline (B116652), due to the ortho- and para-directing nature of the amino group.

Second Bromination: The subsequent bromination of the initial products would lead to di-bromo derivatives. For instance, bromination of 4-bromo-3-fluoroaniline would likely yield 2,4-dibromo-3-fluoroaniline (B594797).

Final Chlorination: The final step would be the selective chlorination of 2,4-dibromo-3-fluoroaniline to introduce the chlorine atom at the 6-position, yielding the target compound.

Controlling the regioselectivity at each of these stages is paramount and can be influenced by the choice of halogenating agents and reaction conditions.

Controlled Bromination Strategies

Controlled bromination is essential to achieve the desired substitution pattern without the formation of unwanted isomers or over-bromination. While aniline itself reacts readily with bromine water to produce 2,4,6-tribromoaniline, the presence of other deactivating groups and the use of milder brominating agents allow for more selective reactions. beilstein-journals.org

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds, including anilines. organic-chemistry.orgnih.gov The selectivity can often be enhanced by the choice of solvent and the presence of catalysts or additives. For instance, the use of NBS in tetrabutylammonium (B224687) bromide has been shown to promote para-selective monobromination of activated aromatics. organic-chemistry.org In cases where the para-position is blocked, bromination typically occurs at the ortho-position. nih.gov

The table below summarizes research findings on the controlled bromination of various aniline derivatives, illustrating the conditions that can be employed to achieve regioselectivity.

| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Yield (%) | Reference |

| Aniline | NBS | Tetrabutylammonium Bromide | 4-Bromoaniline | High | organic-chemistry.org |

| 3-Fluoroaniline | CuBr₂ | Ionic Liquid | 4-Bromo-3-fluoroaniline | 90 | beilstein-journals.org |

| 13-acetyl-10-mesitylchlorin | NBS (1 equiv) | THF | 7-bromo and 15-bromo derivatives | 42 and 28 | nih.gov |

| 13-acetyl-10-mesitylchlorin | NBS | 10% TFA in CH₂Cl₂ | 15-bromo derivative | 87 | nih.gov |

Selective Chlorination Techniques

Similar to bromination, selective chlorination requires careful selection of reagents and conditions to control the position of substitution. N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of anilines. nih.gov The regioselectivity of NCS chlorination can be influenced by catalysts and reaction conditions.

Copper(II) chloride (CuCl₂) has been demonstrated to be an effective reagent for the para-chlorination of unprotected anilines, often in high yield and with high regioselectivity, particularly when ionic liquids are used as the solvent. beilstein-journals.org Research has also explored thiourea (B124793) activation of NCS for metal- and acid-free electrophilic aromatic chlorination. researchgate.net

The following table presents data on selective chlorination of aniline analogues.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Major Product | Yield (%) | Reference |

| 2-Fluoroaniline | CuCl₂ | Ionic Liquid | 4-Chloro-2-fluoroaniline | 88 | beilstein-journals.org |

| 3-Fluoroaniline | CuCl₂ | Ionic Liquid | 4-Chloro-3-fluoroaniline | 92 | beilstein-journals.org |

| Acridinium Precursor | NCS | Not specified | Monochloro- and Dichloro-triangulenium dyes | Not specified | nih.gov |

| Sulfonamide 1 | NCS | CuCl₂ | ortho-chlorinated product | 58 | rsc.org |

Fluorination Methods for Substituted Anilines

While the proposed synthesis of this compound starts with a fluorinated precursor, it is relevant to briefly mention general fluorination methods for substituted anilines, as these could be applied to analogous structures. Introducing a fluorine atom onto an aromatic ring can be challenging. Electrophilic fluorination is possible but can lead to mixtures of isomers. bohrium.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer an alternative and often more atom-economical approach to the synthesis of highly substituted anilines.

Gold-Catalyzed Domino Reaction Systems for Aniline Synthesis

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools in organic synthesis for mediating complex cascade reactions. arkat-usa.org Gold-catalyzed domino reactions have been developed for the synthesis of substituted anilines from simpler starting materials. arkat-usa.org For instance, a three-component reaction involving the gold-catalyzed activation of two different alkynes, leading to a pyrrole (B145914) intermediate followed by a Diels-Alder reaction, has been reported for the modular synthesis of a variety of substituted anilines. arkat-usa.org

While a direct application of this methodology to the synthesis of this compound has not been reported, the modularity of such reactions suggests that with appropriately substituted starting materials, it could be a viable, albeit complex, approach to constructing polyhalogenated anilines.

Metal-Free Three-Component Methodologies

In addition to metal-catalyzed approaches, metal-free three-component reactions for the synthesis of substituted anilines have also been developed. These methods often rely on cyclo-condensation/aromatization sequences. One such method involves the reaction of in-situ generated imines of acetone (B3395972) with 1,3-diketones to produce meta-substituted arylamines.

The applicability of these methods to the synthesis of highly halogenated anilines like this compound would depend on the compatibility of the required halogenated starting materials with the reaction conditions.

Rearrangement Reactions in the Synthesis of Halogenated Anilines

Rearrangement reactions offer powerful tools for the synthesis of structurally complex molecules, including halogenated anilines, by enabling the migration of atoms or groups within a molecule.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of N-aryl anilines and other related structures. nih.govmanchester.ac.ukderpharmachemica.comresearchgate.nettcichemicals.com While not a direct method for the halogenation of the aniline ring itself, it provides a route to complex aniline derivatives that can be subsequently halogenated. The classic Smiles rearrangement involves the migration of an aryl group from a heteroatom to another, more nucleophilic one, typically in the presence of a base.

Recent advancements have expanded the scope of this reaction to include radical-mediated processes. For instance, visible light-mediated radical Smiles rearrangements have been developed, which can proceed under mild conditions without the need for strongly electron-withdrawing groups on the migrating aromatic ring. nih.gov This radical approach could potentially be applied to the synthesis of precursors for polyhalogenated anilines.

A general representation of a Smiles rearrangement is depicted below:

Catalytic domino reactions, also known as cascade reactions, are highly efficient processes that involve two or more consecutive reactions where the product of the first reaction is the substrate for the next. These sequences can lead to the rapid construction of complex molecular architectures from simple starting materials.

In the context of substituted aniline synthesis, domino rearrangements can be employed to introduce multiple substituents in a controlled manner. For example, a domino reaction involving amination of aromatic olefins with anilines can lead to the formation of substituted quinoline (B57606) derivatives. While not directly yielding polyhalogenated anilines, these methods demonstrate the potential of domino strategies in building complex aromatic amine frameworks that could be precursors for subsequent halogenation.

Synthetic Routes from Diverse Precursors

The synthesis of polyhalogenated anilines like this compound often necessitates starting from precursors that already possess some of the required substituents or functional groups that can direct the introduction of others.

The use of a sulfonamide group as a directing group is a well-established strategy in aromatic substitution reactions. In the synthesis of halogenated anilines, the sulfonamide group can serve two primary purposes: protecting the amino group and directing the regioselectivity of halogenation. The bulky nature of the sulfonamide group can direct electrophilic halogenation to the ortho positions.

A plausible synthetic approach towards a dihaloaniline precursor could involve the following steps:

Protection of an aniline derivative as a sulfonamide.

Regioselective halogenation at one or more positions, directed by the sulfonamide group and other ring substituents.

Deprotection of the sulfonamide to reveal the amino group.

For instance, copper-catalyzed ortho-halogenation of protected anilines has been demonstrated as a practical method with excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org This strategy could be adapted for the sequential introduction of different halogens.

| Step | Reaction | Key Features |

| 1 | Protection | Aniline is reacted with a sulfonyl chloride to form a sulfonamide. |

| 2 | Directed Halogenation | The sulfonamide directs the introduction of halogens to specific positions. |

| 3 | Deprotection | The sulfonamide group is removed to yield the halogenated aniline. |

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a powerful method for constructing polysubstituted aromatic systems. researchgate.netnih.gov While not a direct route to this compound, annulation strategies can be used to synthesize highly substituted aniline precursors.

For example, the synthesis of polysubstituted pyridinium (B92312) salts through the annulation of enamines with alkynes has been reported. nih.gov Such strategies, which create complex carbocyclic or heterocyclic frameworks, can be envisioned to produce aniline derivatives with specific substitution patterns that would be difficult to achieve through direct substitution on a simple aniline ring. These precursors could then undergo further functionalization, such as halogenation or diazotization-halogenation sequences, to install the desired halogen atoms.

Green Chemistry Principles in Halogenated Aniline Synthesis

The synthesis of halogenated anilines often involves the use of hazardous reagents and solvents. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic methods.

Key green chemistry approaches relevant to halogenated aniline synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ionic liquids. For example, the regioselective chlorination and bromination of unprotected anilines has been achieved using copper halides in ionic liquids, avoiding the need for hazardous reagents like gaseous HCl. nih.govbeilstein-journals.org

Catalysis: Employing catalytic methods to reduce waste and improve reaction efficiency. This includes the use of metal catalysts for cross-coupling reactions to form aniline precursors or for direct C-H functionalization.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Domino reactions are a prime example of atom-economical processes.

Solvent-Free Reactions: Conducting reactions in the solid state can eliminate the need for solvents, reducing waste and simplifying purification. Selective solid-state brominations of anilines and phenols have been reported to proceed with higher yields and selectivities than in solution. rsc.org

A two-step synthesis of 4-bromoacetanilide from aniline has been developed as a greener alternative for undergraduate laboratories. This process uses zinc dust and acetic acid for acetylation, avoiding acetic anhydride, and a ceric ammonium (B1175870) nitrate-KBr combination for bromination, replacing hazardous liquid bromine. acs.orgacs.org

| Green Chemistry Principle | Application in Halogenated Aniline Synthesis | Example |

| Safer Solvents | Use of ionic liquids or water. | Copper halide-mediated halogenation in ionic liquids. nih.govbeilstein-journals.org |

| Catalysis | Transition metal-catalyzed C-H activation and cross-coupling. | Copper-catalyzed ortho-halogenation of protected anilines. rsc.org |

| Atom Economy | Domino and one-pot reactions. | Domino synthesis of quinolines from anilines. |

| Solvent-Free Reactions | Solid-state synthesis. | Solid-state bromination of anilines with gaseous bromine. rsc.org |

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic Substitution Mechanisms in Polyhalogenated Anilines

The benzene (B151609) ring of 6-Chloro-2,4-dibromo-3-fluoroaniline is substituted with four halogen atoms and an amino group. The interplay of the electron-donating amino group and the electron-withdrawing halogens influences the susceptibility of the aryl halides to nucleophilic attack. Generally, nucleophilic aromatic substitution (SNAr) reactions are facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.

In the case of this compound, the amino group is a powerful activating group, which would typically hinder SNAr reactions. However, the cumulative electron-withdrawing effect of the four halogen atoms can still render the ring susceptible to nucleophilic attack under specific conditions. The lone pair of electrons on the nitrogen atom of the aniline (B41778) can act as a nucleophile, making it suitable for nucleophilic substitution reactions. quora.com

While direct evidence for SNVin (Substitution Nucleophilic Vinylic) reaction pathways involving this compound is not extensively documented, the principles of this mechanism can be considered in the context of its potential derivatives. SNVin reactions typically occur on vinylic halides. If this compound were to be transformed into a derivative containing a vinylic halide, this pathway could become relevant.

Enantiospecific nucleophilic substitution reactions involving anilines are crucial in the synthesis of chiral molecules. While specific studies on this compound in this context are limited, the amino group of the molecule can act as a nucleophile in reactions with chiral electrophiles. For instance, the reaction with a chiral epoxide would proceed via a nucleophilic ring-opening, potentially leading to the formation of a chiral amino alcohol. The stereochemical outcome of such reactions would be governed by the principles of SN2 reactions, where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration. The development of catalytic enantioselective variants of nucleophilic substitution reactions remains an area of active research. acs.org

Electrophilic Aromatic Substitution Dynamics

The amino group in aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com This is due to the resonance donation of the nitrogen's lone pair into the benzene ring, which increases the electron density at the ortho and para positions. chemistrysteps.com In this compound, the positions ortho and para to the amino group are already substituted with halogen atoms.

The directing effects of the substituents on the ring are as follows:

-NH2: Strongly activating, ortho-, para-directing.

-F: Weakly deactivating, ortho-, para-directing.

-Cl: Weakly deactivating, ortho-, para-directing.

-Br: Weakly deactivating, ortho-, para-directing.

Given that all available positions on the ring are occupied, further electrophilic aromatic substitution on the ring of this compound would require harsh reaction conditions and would likely lead to a mixture of products or decomposition. However, reactions involving the amino group itself, such as acylation or alkylation, are more plausible. Acetylation of the amino group would transform it into a less activating, but still ortho-, para-directing amide group, which could be a strategy to modulate the reactivity of the compound. chemistrysteps.com

Cyclization and Annulation Reaction Mechanisms

Polyhalogenated anilines can serve as precursors for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. chim.it These reactions often involve the formation of new rings by leveraging the reactivity of both the amino group and the halogen substituents. For instance, palladium-catalyzed intramolecular C-N bond formation could lead to the synthesis of carbazole (B46965) derivatives. nih.gov

Annulation reactions, such as [3+2] cycloadditions, could also be envisioned with appropriate reaction partners. chim.it The specific pathways and the feasibility of such reactions with this compound would depend on the reaction conditions and the nature of the other reactants.

Computational Modeling of Reaction Profiles

Computational chemistry provides valuable insights into the reaction mechanisms and kinetics of complex molecules.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations could be employed to:

Map the Potential Energy Surface (PES): By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction rates and feasibility.

Analyze Substituent Effects: DFT can quantify the electronic effects (inductive and resonance) of the halogen and amino substituents on the aromatic ring. This can help in predicting the most likely sites for nucleophilic or electrophilic attack.

Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the characterization of the molecule and its reaction products. researchgate.net

Studies on similar halogenated anilines have shown that DFT calculations can accurately predict their structural and spectroscopic properties. researchgate.net

Analysis of Rate-Determining Steps and Activation Energies

Detailed research findings on the rate-determining steps and activation energies for reactions involving this compound are not present in the accessible scientific literature.

Solvent Effects on Reaction Mechanisms via Continuum Models

There are no available studies that analyze the solvent effects on the reaction mechanisms of this compound using continuum models.

Advanced Spectroscopic and Computational Characterization Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 6-Chloro-2,4-dibromo-3-fluoroaniline. Theoretical calculations based on density functional theory (DFT) complement the experimental data, allowing for precise vibrational mode assignments.

The Fourier Transform Infrared (FT-IR) spectrum of this compound, recorded in the solid phase, reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. researchgate.net The assignments of these bands are facilitated by quantum chemical calculations, which correlate the experimental frequencies with specific molecular motions. researchgate.net

A prominent feature in the FT-IR spectrum is the set of bands associated with the amino (NH₂) group. The asymmetric and symmetric stretching vibrations of the N-H bonds are observed at 3470 cm⁻¹ and 3381 cm⁻¹, respectively. researchgate.net The scissoring motion of the NH₂ group is assigned to the band at 1610 cm⁻¹. researchgate.net

Vibrations of the aromatic ring are also clearly identifiable. The C-H stretching vibration of the lone aromatic proton appears at 3075 cm⁻¹. researchgate.net The carbon-carbon stretching vibrations within the benzene (B151609) ring are found in the 1554 cm⁻¹ to 1387 cm⁻¹ region. researchgate.net The stretching vibration of the C-N bond is coupled with other modes and contributes significantly to the band observed at 1461 cm⁻¹. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound researchgate.net

| Experimental FT-IR Frequency (cm⁻¹) | Calculated Frequency (B3LYP) (cm⁻¹) | Assignment |

|---|---|---|

| 3470 | 3375 | νas(NH₂) - Asymmetric N-H Stretch |

| 3381 | 3283 | νs(NH₂) - Symmetric N-H Stretch |

| 3075 | 3074 | ν(CH) - C-H Stretch |

| 1610 | 1649 | σ(NH₂) - NH₂ Scissoring |

| 1577 | 1612 | σ(NH₂) + ν(CCC) - NH₂ Scissoring + Ring C-C Stretch |

| 1554 | 1585 | νas(CCC) - Asymmetric Ring C-C Stretch |

| 1461 | 1457 | ν(NC) + σ(CCC) + σ(HCC) - C-N Stretch + Ring/H Bending |

| 1387 | 1394 | νas(CC) + δ(HNC) - Asymmetric C-C Stretch + H-N-C Bending |

Note: ν denotes stretching, σ and δ denote in-plane bending. Calculated frequencies are scaled.

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in molecular polarizability. The FT-Raman spectrum of solid this compound was recorded in the 4000–50 cm⁻¹ range. researchgate.net

The N-H stretching vibrations, which are strong in the IR spectrum, appear with lower intensity in the Raman spectrum at 3383 cm⁻¹ (symmetric stretch). researchgate.net The aromatic C-H stretch is observed at 3074 cm⁻¹. A particularly strong band in the Raman spectrum is seen at 1568 cm⁻¹, which is assigned to a combination of C-C stretching and NH₂ scissoring modes. researchgate.net The vibrations involving the heavy halogen atoms (Cl, Br) are typically found at lower frequencies and are more prominent in the Raman spectrum.

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound researchgate.net

| Experimental FT-Raman Frequency (cm⁻¹) | Calculated Frequency (B3LYP) (cm⁻¹) | Assignment |

|---|---|---|

| 3383 | 3288 | νs(NH₂) - Symmetric N-H Stretch |

| 3074 | 3088 | ν(CH) - C-H Stretch |

| 1606 | 1616 | σ(NH₂) - NH₂ Scissoring |

| 1568 | 1577 | ν(CCC) + σ(NH₂) - Ring C-C Stretch + NH₂ Scissoring |

| 1542 | 1552 | νas(CCC) - Asymmetric Ring C-C Stretch |

| 1464 | 1451 | ν(NC) + σ(CCC) + σ(HCC) - C-N Stretch + Ring/H Bending |

| 1392 | 1379 | νas(CC) + δ(HNC) - Asymmetric C-C Stretch + H-N-C Bending |

Note: ν denotes stretching, σ and δ denote in-plane bending. Calculated frequencies are scaled.

While many spectral bands can be attributed to the vibration of a specific functional group, others arise from complex couplings of multiple molecular motions. Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.netresearchgate.net This provides a more precise and unambiguous assignment of the vibrational bands.

For this compound, PED analysis confirms that the N-H stretching modes (at 3470 and 3381 cm⁻¹) and the C-H stretching mode (at 3075 cm⁻¹) are pure vibrations, with PED values of 100%. researchgate.net However, many other modes show significant mixing. For instance, the band at 1577 cm⁻¹ in the FT-IR spectrum has contributions from both ring C-C stretching (ν(CCC), 43%) and NH₂ scissoring (σ(NH₂), 22%). researchgate.net Similarly, the mode at 1316 cm⁻¹ is a mixture of C-C stretching (26%), C-N stretching (27%), and C-F stretching (19%). researchgate.net This detailed analysis is crucial for accurately understanding the molecule's dynamic behavior.

The vibrational frequencies of an aniline (B41778) derivative are significantly influenced by the electronic properties and mass of its substituents. researchgate.net In this compound, the benzene ring is substituted with an electron-donating amino group (-NH₂) and four electron-withdrawing halogen atoms (-F, -Cl, -Br).

The electron-donating amino group tends to increase the electron density in the aromatic ring, which can affect the force constants of the C-C bonds. Conversely, the halogens withdraw electron density from the ring through an inductive effect. researchgate.net This interplay of electronic effects modifies the bond strengths and, consequently, the vibrational frequencies. For example, the deactivating nature of the halogens can enhance the delocalization of the nitrogen atom's lone pair electrons into the ring, which alters the C-N bond character and its stretching frequency. researchgate.net

The mass of the substituents also plays a crucial role. The heavy bromine and chlorine atoms lead to vibrations at lower frequencies (in the far-infrared and low-frequency Raman regions), which are characteristic of C-Br and C-Cl stretching and bending modes. nih.gov The effect of the substituents is complex, as their positions on the ring also determine how they influence the symmetry and vibrational coupling within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure by probing the chemical environment of specific nuclei, such as protons (¹H).

While a published ¹H NMR spectrum for this compound was not available in the surveyed literature, its expected spectrum can be predicted based on its structure and data from analogous compounds such as 2,6-Dibromo-4-fluoroaniline and 2,6-Dibromo-4-chloroaniline. chemicalbook.comchemicalbook.com

The structure of this compound contains two distinct types of protons: those of the amino group (NH₂) and the single proton attached to the aromatic ring.

Aromatic Region: There is a single aromatic proton at the C5 position. Its signal is expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the presence of multiple electron-withdrawing halogens, the signal would likely be shifted downfield. This proton will be split into a doublet by the adjacent fluorine atom at the C3 position (ortho coupling, ³J(H,F)). The typical magnitude for this coupling is in the range of 5-10 Hz.

Amino Region: The two protons of the amino group are chemically equivalent and are expected to produce a single signal. This signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically appears between 3.5 and 5.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| Aromatic C₅-H | ~7.0 - 7.5 | 1H | Doublet (d) | ³J(H,F) ≈ 5-10 Hz |

Note: These are predicted values based on chemical principles and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Direct experimental ¹³C NMR data for this compound has not been identified in the reviewed literature. However, analysis of related halogenated anilines suggests that the chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity and position of the halogen and amine substituents. The carbon atom bonded to the fluorine would likely exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The carbons attached to bromine and chlorine would also show shifts corresponding to halogen substitution.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Experimental ¹⁹F NMR data for this compound is not available in the public domain based on the conducted research. For fluorinated aniline derivatives, the chemical shift of the fluorine-19 nucleus is highly sensitive to its electronic environment, which is determined by the nature and position of other substituents on the aromatic ring. It is anticipated that the ¹⁹F NMR spectrum of this compound would show a single resonance, with its chemical shift influenced by the presence of the chloro, dibromo, and aniline moieties.

Quantum Chemical Computations for Molecular Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in predicting the molecular properties of halogenated anilines. The following sections detail the theoretical characterization of isomers closely related to this compound, providing a predictive framework for its behavior.

Geometry Optimization and Electronic Structure Calculations

Theoretical studies on the molecular structure of isomers like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have been performed using DFT methods, such as B3LYP with a 6-31+G(d,p) basis set. These calculations help in determining the optimized geometrical parameters of the molecule. For 2-bromo-6-chloro-4-fluoroaniline, the computed bond lengths and angles reveal the influence of the various halogen substituents and the amino group on the benzene ring's geometry. The global minimum energy for this isomer has been calculated to be approximately -3417.577 Hartrees at the B3LYP level of theory. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for a Related Isomer (2-bromo-6-chloro-4-fluoroaniline)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | Varies depending on position |

| C-Cl Bond Length | Varies depending on position |

| C-F Bond Length | Varies depending on position |

| C-N Bond Length | Varies depending on position |

| C-C Bond Lengths (Aromatic) | Range from 1.38 to 1.41 |

| C-N-H Bond Angle | ~112° |

| C-C-C Bond Angles (Aromatic) | Range from 118° to 122° |

Note: The data presented is for the isomer 2-bromo-6-chloro-4-fluoroaniline and is intended to provide an approximation for the target compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability.

For the related compound 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), the HOMO and LUMO energies have been calculated, and these calculations confirm that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Isomer

| Molecular Orbital | Energy (eV) |

| HOMO | Specific values depend on the isomer and calculation method |

| LUMO | Specific values depend on the isomer and calculation method |

| HOMO-LUMO Gap (ΔE) | Typically in the range of 4-5 eV for similar compounds |

Note: The energy values are indicative and based on computational studies of closely related halogenated anilines.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It can explain charge transfer and delocalization within the molecule. In a study of 2,6-dibromo-3-chloro-4-fluoroaniline, NBO analysis was used to investigate molecular stability and bond strength. science.gov Such analysis reveals hyperconjugative interactions, which are indicative of electron delocalization from lone pairs of the amino group and halogen atoms to the antibonding orbitals of the benzene ring, contributing to the stability of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface.

In computational studies of 2-bromo-6-chloro-4-fluoroaniline, the MEP was investigated. researchgate.net The color-coded map reveals regions of negative potential (typically in red), which are susceptible to electrophilic attack, and regions of positive potential (typically in blue), which are prone to nucleophilic attack. For halogenated anilines, the negative potential is generally localized over the electronegative halogen atoms and the lone pair of the nitrogen atom in the amino group, while the positive potential is found around the hydrogen atoms of the amino group. This indicates that the amino group and the halogen-substituted areas are key sites for intermolecular interactions. researchgate.net

Nonlinear Optical (NLO) Activity Investigations

No experimental or computational data on the nonlinear optical properties of this compound has been found in the reviewed literature.

Theoretical Chemistry and Intermolecular Interactions

Electronic Structure Theory of Halogenated Anilines

The electronic structure of halogenated anilines like 6-Chloro-2,4-dibromo-3-fluoroaniline is fundamentally governed by the interaction between the electron-donating amino (-NH₂) group and the electron-withdrawing halogen atoms (Cl, Br, F) attached to the aromatic ring. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these effects. researchgate.netmdpi.com

DFT studies on similar molecules show that the presence of multiple halogens significantly modulates the electron density distribution across the benzene (B151609) ring. The halogens, through their inductive (-I) effect, withdraw electron density from the ring, while the amino group donates electron density via its resonance (+R) effect. This push-pull mechanism results in a complex electronic landscape. In polyhalogenated anilines, the deactivating nature of the halogens is known to enhance the delocalization of the lone-pair electrons from the amino group into the ring. researchgate.net The degree of this delocalization often follows the order of the halogens' polarizability, i.e., bromo- > chloro- > fluoroanilines. researchgate.net

Computational approaches like DFT, often paired with basis sets such as 6-311++G(d,p), are used to calculate the molecular orbitals and electron density, providing a foundational understanding of the molecule's chemical behavior. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For the related 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), DFT calculations have shown a significant energy gap, indicating that the molecule is quite stable. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. In halogenated anilines, the MEP surface typically shows a negative potential around the nitrogen atom of the amino group due to its lone pair. Conversely, the hydrogen atoms of the amino group exhibit a positive potential, marking them as hydrogen bond donor sites. researchgate.net Critically, halogen atoms can also display regions of positive electrostatic potential, known as sigma-holes (σ-holes), located on the outermost portion of the halogen atom along the C-X bond axis. mdpi.com These σ-holes are key to the formation of halogen bonds.

Below is an interactive table summarizing key quantum chemical descriptors and their implications, based on representative data for similar polyhalogenated anilines. researchgate.net

| Descriptor | Typical Calculated Value (DFT/B3LYP) | Implication for this compound |

| EHOMO | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| ELUMO | ~ -1.7 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | A large gap suggests high kinetic stability and low overall chemical reactivity. |

| Chemical Potential (μ) | ~ -4.1 eV | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | ~ 2.4 eV | Correlates with stability; a higher value indicates a more stable molecule. |

| Global Softness (S) | ~ 0.21 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

Note: These values are illustrative and based on calculations for the isomer 2,6-dibromo-3-chloro-4-fluoroaniline. The exact values for the title compound may vary slightly.

Conformational Analysis and Energetic Landscaping

The three-dimensional structure and conformational preferences of this compound are determined by the interplay of steric and electronic effects. The molecule's most stable conformation, or global minimum on its potential energy surface, can be determined through computational geometry optimization.

For related polyhalogenated anilines, such as 2,6-dibromo-4-chloroaniline, crystal structure analysis reveals that the molecule is nearly planar. nih.gov This planarity suggests significant delocalization of the nitrogen lone pair into the aromatic π-system. The amino group in halosubstituted anilines is predicted to exist in a near-planar pyramidal form. researchgate.net

In this compound, steric hindrance between the bulky bromine and chlorine atoms ortho and meta to the amino group likely influences the precise bond angles and the rotational barrier of the C-N bond. Intramolecular interactions, such as weak N-H···Halogen hydrogen bonds, can further stabilize a particular conformation. For instance, in 2,6-dibromo-4-chloroaniline, intramolecular N-H···Br hydrogen bonds are observed, which lock the conformation of the amino group. nih.gov A similar interaction may occur in the title compound, contributing to its conformational rigidity.

Detailed Analysis of Non-Covalent Interactions

Non-covalent interactions are paramount in dictating the supramolecular chemistry and crystal packing of molecules. nih.gov For this compound, with its multiple functional groups, a rich variety of such interactions is expected, including hydrogen and halogen bonding.

Hydrogen Bonding Networks (e.g., N-H...X Interactions)

The primary hydrogen bond donor in this compound is the amino (-NH₂) group. The hydrogen atoms, being electron-deficient, can form hydrogen bonds with suitable electron-rich acceptors (X). In the solid state, these acceptors can be the nitrogen atom of a neighboring molecule or, more commonly, one of the halogen atoms.

Studies on perhalogenated anilines and related structures have demonstrated the prevalence of N-H···N and N-H···Halogen hydrogen bonds. nih.govacs.org In the crystal structure of 2,6-dibromo-4-chloroaniline, for example, molecules are linked into chains by intermolecular N-H···Br hydrogen bonds. nih.gov Given the presence of fluorine, chlorine, and bromine atoms in the title compound, a competitive environment for hydrogen bonding exists, where N-H···F, N-H···Cl, or N-H···Br interactions could potentially form, influencing the final crystal packing arrangement.

Halogen Bonding Interactions (e.g., C-X...Y Interactions)

Halogen bonding is a directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic center (a Lewis acid) and interacts with a nucleophile (Y, a Lewis base). nih.gov This electrophilicity arises from the σ-hole, a region of positive electrostatic potential on the halogen atom opposite to the C-X covalent bond. mdpi.com The strength of the σ-hole and the resulting halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In this compound, the bromine and chlorine atoms are potential halogen bond donors. In the crystalline state, these atoms can interact with nucleophilic sites on adjacent molecules, such as the lone pairs of the nitrogen or other halogen atoms. These C-Br···Y and C-Cl···Y interactions are highly directional and can act as reliable synthons in crystal engineering. acs.orgresearchgate.net The crystal structure of the related isomer 2,6-dibromo-3-chloro-4-fluoroaniline shows a series of dispersive halogen···halogen interactions, highlighting their role in the solid-state assembly. researchgate.net

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) Plotting

To visualize and quantify the complex network of intermolecular interactions within a crystal, advanced computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plotting are employed.

Reduced Density Gradient (RDG) Plotting: The NCI (Non-Covalent Interactions) index, which is based on the RDG, is a powerful method for visualizing weak interactions in real space. kashanu.ac.irresearchgate.net It generates isosurfaces that identify different types of non-covalent interactions:

Strong attractive interactions (like hydrogen bonds) appear as blue-colored discs or surfaces.

Weak van der Waals interactions are shown as broad, green-colored surfaces.

Strong repulsive interactions (steric clashes) appear as red-colored surfaces.

Solvation Models and Environmental Effects on Molecular Behavior

Theoretical chemistry provides powerful tools to simulate solvent effects. These are broadly categorized into explicit and implicit solvation models. Explicit models treat individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism variant (IEFPCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture the bulk effects of the solvent. science.gov

Environmental Impact on Molecular Geometry and Stability

For a molecule like this compound, one would anticipate subtle changes in bond lengths and angles as the solvent environment changes from non-polar (e.g., benzene) to polar (e.g., water). These structural modifications, although small, can have a significant impact on the molecule's reactivity and intermolecular interactions.

Solvent-Induced Shifts in Spectroscopic and Electronic Properties

The environment significantly affects the spectroscopic properties of molecules. In computational studies of similar compounds, it has been observed that vibrational frequencies and electronic absorption spectra are sensitive to the solvent medium. researchgate.netresearchgate.net For example, the calculated electronic absorption spectra for related compounds in different solvents can be obtained using Time-Dependent Density Functional Theory (TD-DFT) in conjunction with a solvation model like IEFPCM. researchgate.net

The table below illustrates the kind of data that would be generated from such a computational study, showing the calculated maximum absorption wavelength (λmax) in different environments. It is important to note that this data is hypothetical for this compound and is based on typical results observed for similar aromatic compounds. researchgate.netresearchgate.net

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Gas Phase | 1.0 | - |

| Chloroform | 4.81 | - |

| Ethanol | 24.55 | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | - |

| Water | 80.1 | - |

Furthermore, the polarity of the solvent can influence the distribution of electron density in a molecule. The molecular electrostatic potential (MEP) maps, which illustrate the charge distribution, can be significantly altered by the solvent. researchgate.net For a substituted aniline (B41778), the amino group and the halogen atoms are key sites for intermolecular interactions, and their partial atomic charges can be expected to change with the solvent environment, thereby affecting the molecule's ability to act as a hydrogen bond donor or acceptor.

Applications As Advanced Synthetic Intermediates and Chemical Precursors

Utilization in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of bromine atoms on the aromatic ring of 6-Chloro-2,4-dibromo-3-fluoroaniline makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This palladium-catalyzed process is a powerful tool for the formation of carbon-carbon bonds. In this context, the bromo substituents can be selectively coupled with a variety of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups.

The differential reactivity of the halogen substituents (bromo vs. chloro) can, in principle, allow for sequential and site-selective cross-coupling reactions, further enhancing the synthetic utility of this compound. For instance, the carbon-bromine bonds are generally more reactive in palladium-catalyzed couplings than the carbon-chlorine bond, allowing for a stepwise introduction of different substituents. This controlled functionalization is crucial for building molecular complexity in a predictable manner. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar polychlorinated and polybrominated anilines in Suzuki-Miyaura reactions is well-established, suggesting analogous applications for this compound. nih.govresearchgate.net

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner (Organoboron Reagent) | Potential Product | Catalyst System (Example) |

| Phenylboronic acid | Arylated aniline (B41778) derivative | Pd(PPh₃)₄ / Base |

| Thiophene-2-boronic acid | Heteroarylated aniline derivative | Pd(dppf)Cl₂ / Base |

| Methylboronic acid | Alkylated aniline derivative | Pd(OAc)₂ / Ligand / Base |

This table is illustrative of potential reactions based on the known reactivity of similar halogenated compounds.

Precursors for the Synthesis of Polyfunctionalized Bioactive Heterocyclic Compounds

The combination of an amino group and multiple halogen substituents makes this compound a valuable starting material for the synthesis of polyfunctionalized heterocyclic compounds. rsc.org The amino group can participate in cyclization reactions to form the core of a heterocyclic ring, while the halogen atoms provide handles for further modification, leading to a library of derivatives with diverse biological activities. The incorporation of fluorine is particularly noteworthy, as it is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. nih.gov

Building Blocks for Complex Organic Molecules

Beyond its use in specific named reactions, this compound serves as a fundamental building block for the assembly of more complex organic molecules. Its rigid aromatic core and multiple functionalization points allow for the construction of elaborate three-dimensional structures. The strategic placement of halogens can influence the electronic properties and conformation of the final molecule, which is a key consideration in the design of new materials and therapeutic agents.

Derivatization to Pharmaceutically Significant Heterocycles (e.g., Quinazolines, Thiazolidinones, Benzoxazines)

The aniline moiety of this compound is a key functional group for the synthesis of a variety of pharmaceutically important heterocycles.

Quinazolines: Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of quinazolines often involves the reaction of an aniline with a suitable carbonyl-containing compound or a derivative. organic-chemistry.orgnih.gov The amino group of this compound can act as the nitrogen source for the formation of the quinazoline (B50416) ring system.

Thiazolidinones: Thiazolidinones are another important class of heterocyclic compounds known for their diverse pharmacological activities. A common synthetic route to 4-thiazolidinones involves the condensation of an aniline, an aldehyde, and thioglycolic acid. nih.govnih.govresearchgate.net The highly substituted nature of this compound would lead to thiazolidinone derivatives with a unique substitution pattern, potentially leading to novel biological activities.

Benzoxazines: Benzoxazines are formed from the reaction of a phenol, a primary amine, and formaldehyde. While this compound is an amine and not a phenol, it can be a precursor to intermediates that are then used in benzoxazine (B1645224) synthesis or can be incorporated into more complex structures containing a benzoxazine moiety. The synthesis of benzoxazines from substituted anilines is a well-established method for creating polymers with high thermal stability and other desirable properties. nih.govnasampe.orgresearchgate.net

Future Research Directions and Computational Chemistry Advancements

Development of Novel and Sustainable Catalytic Systems for Halogenation

The precise synthesis of polyhalogenated anilines hinges on selective halogenation reactions. Future research is intensely focused on developing catalytic systems that are not only efficient and selective but also environmentally benign. Electrophilic halogenation, a key process in synthesizing such compounds, is moving away from stoichiometric reagents towards more sustainable catalytic approaches. researchgate.netnih.gov

Current research highlights several promising avenues:

Organocatalysis : Simple, metal-free organic molecules are emerging as powerful catalysts. For instance, secondary ammonium (B1175870) salts have been shown to be highly efficient and regioselective organocatalysts for the ortho-chlorination of anilines. researchgate.net Arylamines themselves can generate N-halo arylamine intermediates, which act as highly reactive and selective electrophilic halogen sources for a variety of aromatic compounds. researchgate.netnih.gov The reactivity of these aniline-based catalysts can be fine-tuned by altering the electronic properties of the aromatic ring. nih.gov

Lewis Base Catalysis : Lewis bases centered on nitrogen, sulfur, selenium, and phosphorus have demonstrated high efficiency in activating halogen sources like N-halosuccinimides (NXS). researchgate.net For example, the simple and inexpensive Lewis base DABCO (1,4-diazabicyclo[2.2.2]octane) can effectively catalyze aromatic halogenation. researchgate.net

Metal Catalysis : While striving for sustainability, certain metal catalysts offer unique reactivity. Dual activation systems, such as using Fe(NTf2)3 with a catalytic amount of I2, can accelerate the halogenation of aromatic compounds with high para-selectivity. researchgate.net This points towards the potential for developing catalysts that can selectively functionalize specific positions on a complex aniline (B41778) core.

The goal is to create systems that minimize waste, operate under mild conditions, and provide exquisite control over regioselectivity, which is paramount for the specific substitution pattern of 6-Chloro-2,4-dibromo-3-fluoroaniline.

| Catalyst Type | Example(s) | Key Advantage(s) | Source(s) |

| Organocatalyst | Secondary Ammonium Salts, Arylamines | Metal-free, high regioselectivity, tunable reactivity. | researchgate.netnih.govresearchgate.net |

| Lewis Base | DABCO, (DHQD)₂PHAL | Activation of common halogen sources (NXS), high efficiency. | researchgate.netresearchgate.net |

| Metal Catalyst | Fe(NTf2)₃/I₂, AuCl₃ | Dual activation, high selectivity for specific isomers. | researchgate.netresearchgate.net |

Integration of Machine Learning and AI in Predicting Halogenated Aniline Reactivity

Key developments in this area include:

Predicting Site Selectivity : ML models have been trained on large datasets of aromatic halogenation reactions to predict the most likely product. digitellinc.com Using molecular fingerprints as inputs, these models can achieve high accuracy (around 80%) in determining the regioselectivity of chlorination, bromination, and iodination reactions. digitellinc.com This approach can circumvent redundant experiments and guide chemists toward the optimal conditions for achieving a desired substitution pattern. digitellinc.com

Quantitative Structure-Activity Relationship (QSAR) Models : ML-based QSAR models are being developed to predict the second-order rate constants (k values) for reactions involving reactive halogen species. nih.gov Algorithms like XGBoost and Support Vector Machine (SVM), combined with molecular descriptors or fingerprints, can accurately forecast reactivity. nih.gov

Model Interpretability : Tools like SHapley Additive exPlanations (SHAP) are used to interpret the predictions of ML models. nih.govnih.gov This allows researchers to understand the underlying chemical principles driving the predicted reactivity, such as the influence of electron-withdrawing or donating groups on the aniline ring. nih.gov

| ML Application | Algorithms | Input Features | Predicted Outcome | Source(s) |

| Site Selectivity | Various (12 architectures evaluated) | Morgan Fingerprints | Most probable halogenation product | digitellinc.com |

| Reactivity Prediction | XGBoost, SVM, Random Forest | Molecular Descriptors, Molecular Fingerprints | Reaction rate constants (logk) | nih.govnih.gov |

| Reaction Optimization | Bayesian Optimization | Reaction parameters (e.g., catalyst, solvent) | Optimized reaction conditions/yield | youtube.com |

Exploration of Unprecedented Reaction Pathways and Cascade Transformations

Beyond refining existing synthetic methods, a significant area of future research involves discovering entirely new ways to construct and functionalize the halogenated aniline scaffold. This includes exploring reaction pathways that deviate from classical electrophilic aromatic substitution and leveraging cascade reactions to build molecular complexity in a single step.

One area of interest is the investigation of unexpected reaction mechanisms. For example, research into the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction between an activated alkyne and an electron-deficient alkene has revealed an "off-pathway" mechanism that leads to an unexpected regioisomer. nih.gov Such discoveries challenge existing mechanistic assumptions and open the door to novel synthetic strategies. The aniline moiety can activate adjacent functional groups, potentially leading to unforeseen cycloaddition or rearrangement pathways under specific catalytic conditions.

Furthermore, the oxidation of anilines can lead to a variety of products, including the formation of nitrogen-containing polycyclic aromatic compounds through condensation reactions. researchgate.net While often leading to undesired byproducts like "aniline black," controlled oxidation presents an opportunity to use halogenated anilines as precursors for complex, π-conjugated systems with unique electronic properties. researchgate.net Future work could focus on harnessing and controlling these oxidative pathways to create novel functional materials derived from this compound.

Advanced Computational Methodologies for High-Throughput Screening and Design

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, enabling the high-throughput screening of virtual compound libraries and the rational design of new synthetic targets and catalysts.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate the geometric, spectroscopic, and electronic properties of molecules. Such calculations have been performed on compounds structurally related to this compound, providing insights into bond lengths, bond angles, and molecular orbital energies (HOMO-LUMO). researchgate.netresearchgate.net These fundamental properties are crucial for understanding the molecule's stability and potential reactivity.

High-Throughput Virtual Screening (HTVS) : This technique involves computationally screening vast libraries of compounds against a biological or material target. nih.gov By integrating HTVS with experimental high-throughput screening (HTS), researchers can dramatically improve the efficiency of identifying lead compounds in drug discovery or novel materials. Derivatives of this compound could be virtually screened for potential applications by predicting their binding affinities to various protein targets.

Automated Featurization : Software tools have been developed to automate the process of converting a molecule's structure (e.g., from a SMILES string) into a set of computable features or descriptors. youtube.com This high-throughput featurization is a critical step in building robust machine learning models for predicting reactivity and properties, facilitating the large-scale computational design of new aniline derivatives and the optimization of reaction conditions. youtube.com

These advanced computational methods allow for the rapid in silico evaluation of thousands of potential structures and reaction conditions, prioritizing the most promising candidates for physical synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.